![molecular formula C12H14O3 B1309296 (5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid CAS No. 1878-59-7](/img/structure/B1309296.png)
(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid
Overview
Description
“(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid” consists of a tetrahydro-naphthalene ring attached to an acetic acid molecule via an oxygen atom . The InChI Key of the compound is ALYBIMJZZHULRK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of “(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid” is 351.7ºC at 760mmHg, and its flash point is 248.7ºC . The compound has a density of 1.162g/cm³ . It has 2 H-Bond acceptors and 1 H-Bond donor .Scientific Research Applications
Crystal Structure Studies
- Crystal Packing Analysis : A study on dicarboxylic acids and esters attached to a naphthalene ring, including (5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid, explored their crystal packing. The study revealed different structural arrangements based on weak intermolecular interactions like C–H⋯O and C–H⋯π hydrogen bonds (Mondal et al., 2008).
Anticancer Research
- Synthesis and Anticancer Evaluation : Research involving the synthesis of derivatives of naphthoxyacetic acid, including (5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid, demonstrated potential anticancer activity. This study highlighted the synthesis and in vitro evaluation of these compounds against various cancer cell lines (Salahuddin et al., 2014).
properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h5-7H,1-4,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKYBLCGUSVWQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397077 | |
Record name | (5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid | |
CAS RN |
1878-59-7 | |
Record name | (5,6,7,8-Tetrahydro-naphthalen-2-yloxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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